![molecular formula C11H16N2O2 B13592856 4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
4-[2-[(Aminooxy)methyl]phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(Aminooxy)methyl]phenyl]morpholine is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a morpholine ring attached to a phenyl group, which is further substituted with an aminooxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Aminooxy)methyl]phenyl]morpholine typically involves the reaction of 2-(aminomethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[(Aminooxy)methyl]phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted phenylmorpholine derivatives. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
4-[2-[(Aminooxy)methyl]phenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-[2-[(Aminooxy)methyl]phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[2-[(Aminooxy)methyl]phenyl]morpholine include other substituted phenylmorpholines such as:
- 2-phenylmorpholine
- 2-phenyl-3-methylmorpholine (phenmetrazine)
- 2-phenyl-3,4-dimethylmorpholine (phendimetrazine)
- 2-phenyl-5-methylmorpholine (isophenmetrazine)
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminooxy group, which imparts unique reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and drug development .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
O-[(2-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
Clave InChI |
FUVHKDOPZUPARA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


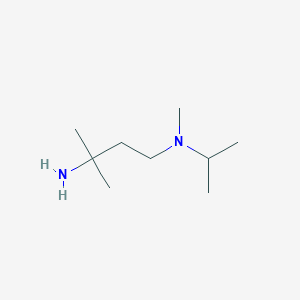
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

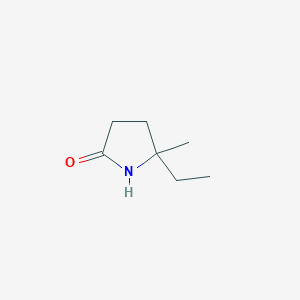

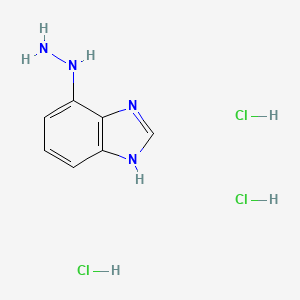
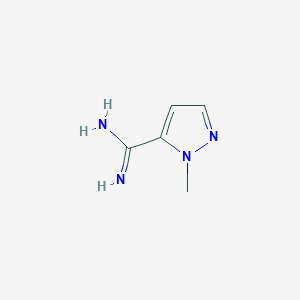
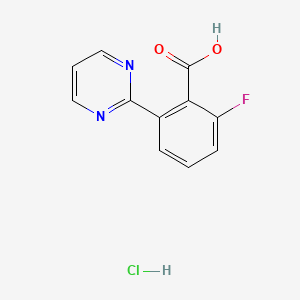
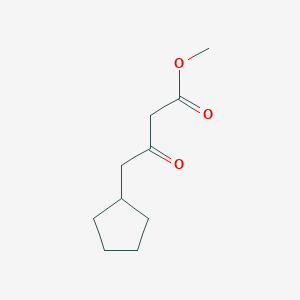

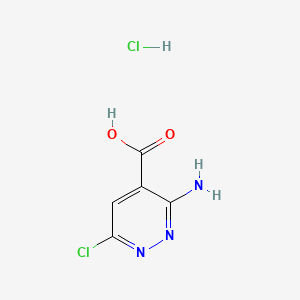
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)

